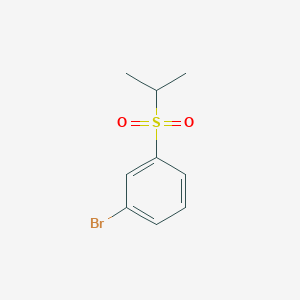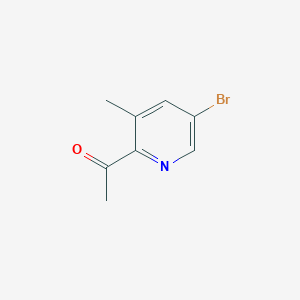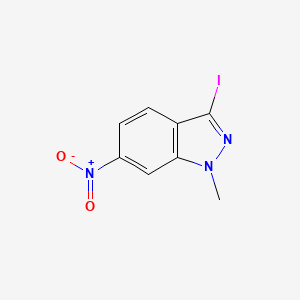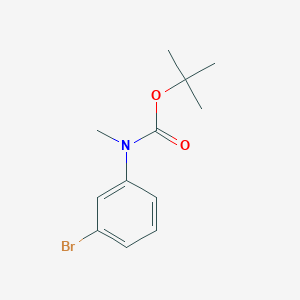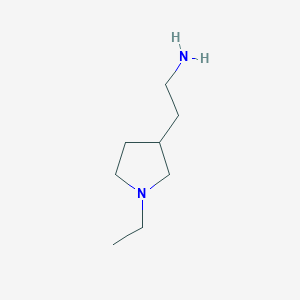
2-(1-Ethyl-3-pyrrolidinyl)ethylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“2-(1-Ethyl-3-pyrrolidinyl)ethylamine” is a chemical compound with the formula C₈H₁₈N₂ . It is an irritant and is used in various scientific applications .
Synthesis Analysis
The synthesis of “this compound” and its derivatives is a topic of interest in the field of medicinal chemistry . The pyrrolidine ring, a key component of this compound, is a common feature in many biologically active compounds . The synthesis of these compounds often involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors, or the functionalization of preformed pyrrolidine rings .Molecular Structure Analysis
The molecule contains a total of 28 bonds, including 10 non-H bonds, 3 rotatable bonds, 1 five-membered ring, 1 primary amine (aliphatic), 1 tertiary amine (aliphatic), and 1 Pyrrolidine .Scientific Research Applications
Postharvest Physiology and Shelf Life of Fruits
Researchers have been exploring the effects of polyamines, compounds related to the chemical class that includes 2-(1-Ethyl-3-pyrrolidinyl)ethylamine, on the postharvest physiology, antioxidant system, and shelf life of fruits. For instance, polyamines like putrescine, spermine, and spermidine have been applied exogenously to extend the shelf life of fruits by modulating their development, ripening, and senescence processes. These treatments enhance the shelf life by reducing respiration rates, ethylene release, and improving firmness and quality attributes. The application of polyamines is seen as an environmentally friendly and biodegradable method to improve fruit quality and mitigate stress effects, including chilling injury, without negative environmental impacts (Sharma et al., 2017).
Ethylene Inhibition in Postharvest Quality
Another area of research involves the use of substances like 1-methylcyclopropene (1-MCP) to inhibit ethylene action, thereby maintaining the quality and extending the shelf life of fruits and vegetables. Ethylene is known to induce senescence and over-ripening in postharvest storage, and tools such as 1-MCP can effectively inhibit ethylene biosynthesis/action, improving postharvest storage outcomes (Martínez-Romero et al., 2007).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a core structure in this compound, is widely used in medicinal chemistry to develop compounds for treating human diseases. Its saturated scaffold allows for efficient exploration of pharmacophore space due to sp3-hybridization and contributes significantly to the stereochemistry and three-dimensional coverage of molecules. Pyrrolidine and its derivatives are highlighted for their versatility in synthesizing bioactive molecules with target selectivity, showcasing the scaffold's utility in drug discovery for various biological profiles (Petri et al., 2021).
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(1-ethylpyrrolidin-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2/c1-2-10-6-4-8(7-10)3-5-9/h8H,2-7,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMROESUSPPGCT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCC(C1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



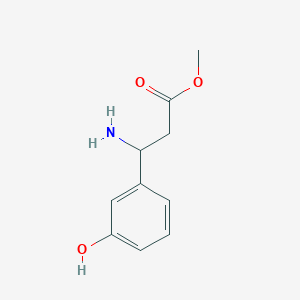
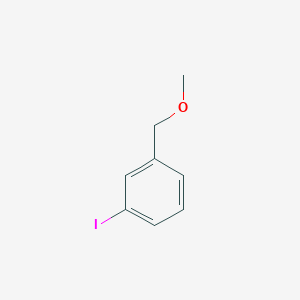
![1-Boc-4-[(N-methoxy-N-methylcarbamoyl)methyl]piperidine](/img/structure/B1344616.png)

